N-(cyclohexylmethyl)alanine
Description
N-(cyclohexylmethyl)alanine is a modified alanine derivative where the amino group is substituted with a cyclohexylmethyl moiety.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(cyclohexylmethylamino)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13) |
InChI Key |
WJKDLPNPTVIUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)alanine can be synthesized through several methods. One common approach involves the alkylation of alanine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Another method involves the use of dendrimeric intermediates. In this approach, dendrimers with a pentaerythritol core are used to obtain N-alkyl-β-amino acids and their esters in a one-pot reaction with friendly reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs the Strecker synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia. This method yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids.
Scientific Research Applications
N-(cyclohexylmethyl)alanine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic compounds.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)alanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in amino acid metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
Research Findings and Contradictions
- Quantum Mechanical Studies: Cyclohexylmethyl-substituted xanthines (e.g., compound 10d in ) show enhanced binding to adenosine receptors due to hydrophobic interactions. This suggests this compound could similarly optimize ligand-receptor interactions in peptide therapeutics .
- Toxicity Discrepancies: While N-Methylcyclohexylamine is moderately toxic, alanine derivatives generally exhibit lower toxicity profiles, highlighting the importance of the amino acid backbone in reducing adverse effects .
- Synthetic Challenges : Bulky cyclohexylmethyl groups may complicate solid-phase peptide synthesis, requiring optimized coupling reagents compared to smaller substituents like methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
